H-Ser-Glu-Gly-OH
Overview
Description
“H-Ser-Glu-Gly-OH” is a tripeptide composed of the amino acids serine (Ser), glutamic acid (Glu), and glycine (Gly). It is a small protein fragment that can have various biological activities .
Synthesis Analysis
Peptides like “this compound” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used to protect the amino group during synthesis . The peptide sequence is assembled in the order from C-terminus to N-terminus .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its backbone. The peptide “this compound” has a linear structure with one end capped by a hydrogen atom (H-) and the other end by a hydroxyl group (-OH) . The exact 3D structure would depend on the conditions and may involve various types of secondary structures like alpha-helices or beta-sheets.
Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the functional groups present in their amino acids. For instance, the carboxyl group (-COOH) of Glu can react with amines, alcohols, and other nucleophiles. The side chain of Ser can be phosphorylated, and the peptide bond can be hydrolyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure and the properties of its constituent amino acids. For instance, it has a molecular weight of 162.144, a density of 1.4±0.1 g/cm3, a boiling point of 513.0±50.0 °C at 760 mmHg, and a melting point of 201-202℃ .
Scientific Research Applications
Synthesis and Activity Studies
- Synthesis and Enzyme Inhibition : Research on novel glutathione analogs, like H-Glo(-Ser-Gly-OH)-OH, has shown their potential in inhibiting human GST P1-1, an enzyme involved in detoxification processes. This highlights the synthetic and biochemical applications of such compounds in understanding and manipulating enzyme activity (Cacciatore et al., 2003).
Peptide Synthesis and Protein Studies
- Encephalitogenic Peptides : Solid-phase synthesis techniques have been applied to create peptides like H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH. These studies are crucial in understanding autoimmune diseases like multiple sclerosis and encephalomyelitis (Suzuki & Sasaki, 1973).
Biochemistry and Molecular Biology
- Understanding Protein Interactions and Stability : The study of peptides like H-Asn-Gly-Gly-Cys(Acm)-Glu-Gln-Tyr-Cys(Acm)-Ser-Asp-OH helps in understanding protein stability, folding, and interactions. This is vital for advancing our knowledge of protein biochemistry and for developing new biotechnological applications (Engebretsen et al., 2009).
Chemical and Physical Properties of Amino Acids
- Reactivity with Hydroxyl Radicals : Research has shown that amino acids like Glu, Ser, and Met are highly susceptible to oxidative damage by hydroxyl radicals. This insight is crucial for understanding the chemical and physical properties of amino acids and their behavior under oxidative stress (Keshavarz & Mazarei, 2018).
Protein-Peptide Interaction Studies
- Metal Ion Binding and Protein Structure : The study of peptides like NF-M13 and NF-M17, which include sequences similar to H-Ser-Glu-Gly-OH, provides insights into metal ion binding and its impact on protein structure and function. This is particularly relevant in neurological conditions like Alzheimer's disease (Shen et al., 1994).
Mechanism of Action
Target of Action
The primary target of H-Ser-Glu-Gly-OH, also known as Ser-Glu-Gly, is the Glucagon-like Peptide-1 (GLP-1) receptor . This receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes mellitus .
Mode of Action
Ser-Glu-Gly acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction triggers a series of intracellular events that lead to the regulation of glucose levels in the body .
Biochemical Pathways
The activation of the GLP-1 receptor by Ser-Glu-Gly influences several biochemical pathways. One of the key pathways is the l-serine biosynthetic pathway . This pathway is crucial for the production of glutathione, a tripeptide that plays a significant role in cellular processes such as detoxification and immune function .
Pharmacokinetics
The pharmacokinetic properties of Ser-Glu-Gly are characterized by a long elimination half-life of approximately one week . This means that the compound will be present in the circulation for about five weeks after the last dose . These properties contribute to the compound’s bioavailability and its sustained action in the body .
Result of Action
The activation of the GLP-1 receptor by Ser-Glu-Gly leads to improved glycemic control in adults with type 2 diabetes mellitus . This is achieved through the regulation of glucose levels in the body, which is a direct result of the compound’s interaction with its target .
Action Environment
The action, efficacy, and stability of Ser-Glu-Gly can be influenced by various environmental factors. For instance, the compound should be administered on an empty stomach, at least 30 minutes before eating, to ensure optimal absorption . Additionally, the dosage may need to be adjusted in cases of hepatic or renal impairment .
Safety and Hazards
Future Directions
Peptides like “H-Ser-Glu-Gly-OH” have potential applications in various fields, including medicine and cosmeceuticals. For instance, they can be used in the design of new drugs or as active ingredients in cosmetic products . Future research may focus on exploring these applications further and improving the stability and bioavailability of these peptides.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c11-5(4-14)9(19)13-6(1-2-7(15)16)10(20)12-3-8(17)18/h5-6,14H,1-4,11H2,(H,12,20)(H,13,19)(H,15,16)(H,17,18)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGKVIWMNEVCZ-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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